molecular formula C19H16N2O3 B13375033 1-[4-(4-methoxybenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethanone

1-[4-(4-methoxybenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethanone

Cat. No.: B13375033
M. Wt: 320.3 g/mol
InChI Key: UUJKDSLOHNUXJF-UHFFFAOYSA-N
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Description

1-[4-(4-methoxybenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethanone is a chemical compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with a methoxybenzoyl group and a phenyl group, making it a valuable molecule in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-methoxybenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethanone typically involves the reaction of 4-methoxybenzoyl chloride with 1-phenyl-1H-pyrazole-3-carbaldehyde in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-methoxybenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(4-methoxybenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-[4-(4-methoxybenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-methoxybenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethanone is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

1-[4-(4-methoxybenzoyl)-1-phenylpyrazol-3-yl]ethanone

InChI

InChI=1S/C19H16N2O3/c1-13(22)18-17(12-21(20-18)15-6-4-3-5-7-15)19(23)14-8-10-16(24-2)11-9-14/h3-12H,1-2H3

InChI Key

UUJKDSLOHNUXJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C=C1C(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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